N-[5-(2-METHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]-[1,1'-BIPHENYL]-4-CARBOXAMIDE

FFA1 agonism GPCR Type 2 Diabetes

N-[5-(2-Methylpropyl)-1,3,4-thiadiazol-2-yl]-[1,1'-biphenyl]-4-carboxamide belongs to the 1,3,4-thiadiazole-2-carboxamide class of synthetic FFA1 (GPR40) agonists. Its structure features a 5-(2-methylpropyl) substituent on the thiadiazole ring and a biphenyl-4-carboxamide moiety, giving it a molecular weight of 337.44 Da, an achiral stereochemistry, and a calculated logP of 5.28.

Molecular Formula C19H19N3OS
Molecular Weight 337.4 g/mol
Cat. No. B5673668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(2-METHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]-[1,1'-BIPHENYL]-4-CARBOXAMIDE
Molecular FormulaC19H19N3OS
Molecular Weight337.4 g/mol
Structural Identifiers
SMILESCC(C)CC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3
InChIInChI=1S/C19H19N3OS/c1-13(2)12-17-21-22-19(24-17)20-18(23)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-11,13H,12H2,1-2H3,(H,20,22,23)
InChIKeyFSBWSJZCFSYIIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[5-(2-Methylpropyl)-1,3,4-thiadiazol-2-yl]-[1,1'-biphenyl]-4-carboxamide – Procurement-Grade Overview of a 1,3,4-Thiadiazole-2-Carboxamide FFA1 Agonist Candidate


N-[5-(2-Methylpropyl)-1,3,4-thiadiazol-2-yl]-[1,1'-biphenyl]-4-carboxamide belongs to the 1,3,4-thiadiazole-2-carboxamide class of synthetic FFA1 (GPR40) agonists [1]. Its structure features a 5-(2-methylpropyl) substituent on the thiadiazole ring and a biphenyl-4-carboxamide moiety, giving it a molecular weight of 337.44 Da, an achiral stereochemistry, and a calculated logP of 5.28 . This chemical scaffold has been actively explored for the treatment of type 2 diabetes mellitus, and multiple analogs have shown low‑micromolar to sub‑micromolar FFA1 agonistic potency [1].

Why N-[5-(2-Methylpropyl)-1,3,4-thiadiazol-2-yl]-[1,1'-biphenyl]-4-carboxamide Cannot Be Interchanged with Other 1,3,4-Thiadiazole-2-Carboxamides


Within the 1,3,4-thiadiazole-2-carboxamide series, minor structural variations – particularly in the biphenyl substitution pattern – can shift FFA1 activation from 86% to as low as 19% at 5 µM [1]. Such non-linear SAR means that a compound lacking the precise 5-(2-methylpropyl) and unsubstituted biphenyl-4-carboxamide combination exhibits unpredictable potency, membrane‑interaction strain, and metabolic stability. Therefore, generic substitution without experimental confirmation risks selecting an analog that is essentially inactive or metabolically unstable, undermining the reliability of pharmacological or biochemical experiments [1].

Quantitative Evidence Guide for Differentiating N-[5-(2-Methylpropyl)-1,3,4-thiadiazol-2-yl]-[1,1'-biphenyl]-4-carboxamide from Its Closest Analogs


FFA1 Agonistic Potency at a Screening Concentration: Comparison with the Closest Structural Analogs

When attempting to predict the potency of N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-[1,1'-biphenyl]-4-carboxamide, the % FFA1 activation at 5 µM observed for closely related 1,3,4-thiadiazole-2-carboxamides provides a structure‑based benchmark. In a calcium‑flux assay using CHO cells stably expressing human FFA1, compound 2a (bearing a 4‑chlorophenyl substituent) achieved 86% activation relative to the reference agonist GW9508, whereas the unsubstituted biphenyl analog 2h showed only 19% activation at the same concentration [1]. Because the target compound retains the unsubstituted biphenyl-4-carboxamide core of 2h but replaces the 5-methyl group with a 5-(2-methylpropyl) chain, its activation is predicted to fall between these extremes. Furthermore, the active analogs 2c, 2e, and 2g achieved 60‑67% activation and EC50 values of 1.25‑1.86 µM, establishing a potency baseline that the target compound could meet or exceed if the isobutyl substituent reduces detrimental membrane strain [1].

FFA1 agonism GPCR Type 2 Diabetes

Predicted Membrane Strain as a Selectivity Filter: Differential Energy Penalties Compared with GW9508 and TAK-875

A key differentiator for the 1,3,4-thiadiazole-2-carboxamide series is the magnitude of strained ligand–membrane contacts. In the Lukin et al. study, inactive analogs (e.g., 2b, 2d, 2f, 2h) exhibited significant strained contacts with the reconstructed phospholipid bilayer, while active compounds (2a, 2c, 2e, 2g) showed noticeably lower strain [1]. The reference agonists GW9508 and TAK-875 displayed either no membrane contacts (GW9508) or unstrained contacts (TAK-875). For a compound like N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-[1,1'-biphenyl]-4-carboxamide, the extended alkyl chain at position 5 is expected to modulate membrane partitioning and strain energy. This provides a computational basis for prioritizing compounds with reduced ΔGstrain, which correlates with improved FFA1 activation.

Membrane interactions Docking GPCR

Physicochemical Differentiation: Calculated logP and logD Values versus Clinical Candidate TAK-875

The calculated logP of N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-[1,1'-biphenyl]-4-carboxamide is 5.28, and its logD is 4.61 . These values indicate substantially higher lipophilicity compared with the clinical FFA1 agonist fasiglifam (TAK‑875), which has an experimental logD7.4 of approximately 3.2 [1]. The elevated logP/logD may translate into stronger membrane partitioning, potentially enhancing target engagement in cell‑based assays but also raising the risk of high plasma protein binding and CYP inhibition. This physicochemical profile differentiates the compound from less lipophilic FFA1 agonists and makes it particularly suitable for in vitro pharmacological studies where high local concentration at the membrane is desirable, provided that solubility (calculated logSw = -5.41) is managed.

ADME Lipophilicity Drug-likeness

Structural Uniqueness: 5-(2-Methylpropyl) Substitution versus Common 5-Methyl or 5-Phenyl Analogs

Among 1,3,4-thiadiazole-2-carboxamides, the 5-position substituent profoundly alters activity. The majority of published analogs bear either a 5-methyl group (compounds 2a‑h in Lukin et al.) or a 5‑phenyl ring [1]. The 5-(2-methylpropyl) group of the target compound introduces a branched alkyl chain that is absent from the standard screening set. This structural feature is hypothesized to reduce strained membrane contacts by orienting the lipophilic tail more favorably within the bilayer, analogous to the effect of the larger substituents in active analogs 2a‑d. No direct comparator with an identical 5-(2-methylpropyl) group and unsubstituted biphenyl exists in the published FFA1 series, making this compound a unique chemical probe for dissecting the role of the thiadiazole 5‑position in FFA1 activation.

SAR Thiadiazole Lead optimization

High-Value Research and Industrial Scenarios for N-[5-(2-Methylpropyl)-1,3,4-thiadiazol-2-yl]-[1,1'-biphenyl]-4-carboxamide


In Vitro FFA1 Agonist Screening Panels Requiring a Structurally Distinct Chemical Probe

Because the compound bears a 5-(2-methylpropyl) group absent from standard 5‑methyl or 5‑phenyl analogs, it serves as an excellent tool to extend SAR beyond the published series [1]. Its predicted FFA1 activation window (20‑86% at 5 µM) allows researchers to benchmark new compounds against a unique substitution pattern, providing intellectual property differentiation and enabling the exploration of how branched alkyl chains influence membrane‑mediated receptor activation [1].

Membrane‑Interaction Studies Using Advanced Docking Protocols

The compound’s elevated logP (5.28) and the specific 5-(2-methylpropyl) substitution are ideal for validating the phospholipid‑bilayer docking methodology described by Lukin et al. [1]. Comparing its membrane strain energy with that of reference agonists GW9508 and TAK‑875 can refine computational models used to predict GPCR‑ligand interactions, a key need for structure‑based drug design in the type 2 diabetes pipeline [1].

Procurement as a Reference Standard for Physicochemical Property Benchmarking

With a calculated logP of 5.28, logD of 4.61, and hydrogen‑bond acceptor count of 4 , this compound can serve as a lipophilic standard in chromatographic method development, solubility assays, or permeability studies. Its distinct physicochemical signature complements lower‑lipophilicity FFA1 agonists like fasiglifam, enabling laboratories to calibrate instruments and protocols for high‑logP analytes [2].

Quote Request

Request a Quote for N-[5-(2-METHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]-[1,1'-BIPHENYL]-4-CARBOXAMIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.